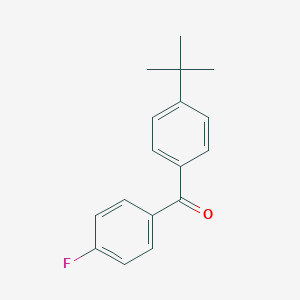

4-Tert-butyl-4'-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 4-Tert-butyl-4'-fluorobenzophenone, is a derivative of benzophenone with a tert-butyl group and a fluorine atom as substituents. It is related to various research areas, including the synthesis of polymers, the study of molecular structures, and the exploration of chemical reactions and physical properties of aromatic compounds with specific substituents.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzoyl chlorides with other aromatic compounds. For instance, an aromatic bishalide, 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene, was synthesized by reacting 5-tert-butylisophthaloyl chloride with fluorobenzene, which could be polymerized to form high molecular weight poly(arylene ether ketone)s . Similarly, the synthesis of 4-Fluorophenols from 4-tert-Butylphenols under oxidative conditions has been reported, which involves an oxidative fluorination followed by an acid-catalyzed aromatization . These methods demonstrate the potential pathways for synthesizing compounds like this compound.

Molecular Structure Analysis

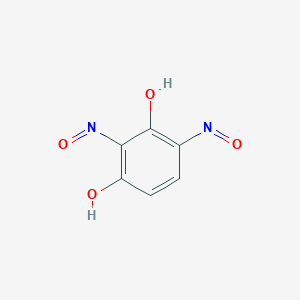

The molecular structure of related compounds has been studied using X-ray diffraction and density functional theory (DFT). For example, the crystal structure of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) was determined, showing non-coplanar benzene rings and intramolecular hydrogen bonding . These studies provide insights into the molecular geometry, bond lengths, angles, and intermolecular interactions that could be expected for this compound.

Chemical Reactions Analysis

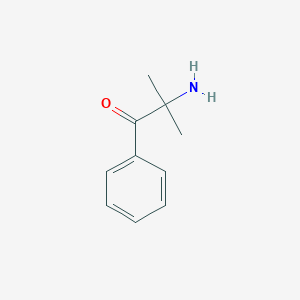

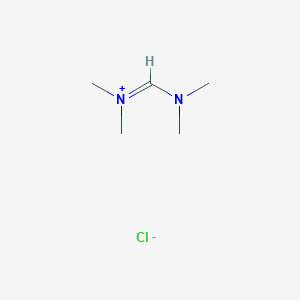

Chemical reactions involving tert-butyl groups and fluorinated aromatic compounds have been explored. The synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite is an example of the chemical reactivity of such compounds . Additionally, the reactivity of the oxyarylcarboxy dianion in the presence of bismuth-based C-H bond activation and CO2 insertion chemistry has been studied, which could relate to the reactivity of the fluorinated benzophenone derivatives .

Physical and Chemical Properties Analysis

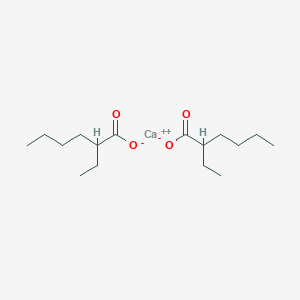

The physical and chemical properties of polymers based on similar structures have been investigated. The effect of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers containing pendant tertiary butyl groups was examined . Furthermore, the synthesis of organosoluble and light-colored fluorinated polyimides from a novel fluorinated diamine monomer with the tert-butyl group revealed properties such as good solubility, tensile strength, and thermal stability . These findings are relevant to understanding the properties that this compound might exhibit.

Scientific Research Applications

Thermal and Mechanical Properties in Polymers

- 4-Tert-butyl-4'-fluorobenzophenone derivatives have been used in the synthesis of poly(arylene ether ketone)s, which demonstrated significant effects on the physical, thermal, mechanical, and adhesion properties of these polymers (Yıldız et al., 2007).

Magnetic Studies in Rare-Earth Metal Compounds

- Schiff-base proligands derived from this compound have been synthesized and used with lanthanides, leading to compounds with varied metal arrangements. These compounds showed interesting magnetic behaviors, including weak ferromagnetic and antiferromagnetic interactions (Yadav et al., 2015).

Catalysis in Hydroboration Reactions

- Derivatives of this compound have been involved in catalytic reactions, such as the hydroboration of alkenes using a bulky dioxaborocine. This research shows the compound's potential in catalytic processes (Hunter et al., 2011).

Synthesis and Properties of Novel Polymers

- This compound has been used in the synthesis of ortho-linked polyamides, which exhibit excellent solubility and thermal stability, and could be used for creating transparent, flexible films (Hsiao et al., 2000).

Synthesis of Fluorescent Molecular Rotors

- Schiff base compounds derived from this compound have been developed as fluorescent molecular rotors. These show potential in bioimaging and exhibit properties like reversible thermochromism and low cytotoxicity (Ibarra-Rodrı Guez et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for 4-Tert-butyl-4’-fluorobenzophenone are not mentioned in the search results, it is known that 4-tert-butylphenol, a related compound, is used in the production of epoxy resins, polycarbonate resins, and phenolic resins . This suggests potential future applications in these areas.

properties

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16574-58-6 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.